molecular formula C11H14O B1595998 2,4'-Dimethylpropiophenone CAS No. 50390-51-7

2,4'-Dimethylpropiophenone

Cat. No. B1595998
Key on ui cas rn: 50390-51-7
M. Wt: 162.23 g/mol
InChI Key: VLKIRFAISMBUCB-UHFFFAOYSA-N
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Patent
US04079149

Procedure details

24.6 g of 2-bromopropane was added to a mixture of 4.8 g of magnesium, a few crystals of iodine, and 200 ml of ether. To the resulting Grignard reagent was added a solution of 23.4 g of p-tolunitrile in ether, over a 15-minute period at about 30°. The mixture was stirred at room temperature for 32 hours and refluxed for 3 days, then treated with dilute sulfuric acid, cooled and extracted with ether. The ether solution was dried (MgSO4) and stripped of solvent. The resulting liquid product was cooled, unreacted starting material was decanted. The residue was chromatographed (silica gel, methylene chloride) to give 1-(4-methylphenyl)-2-methyl-1-propanone (5A).
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:4])[CH3:3].[Mg].II.[C:8]1([CH3:16])[CH:13]=[CH:12][C:11]([C:14]#N)=[CH:10][CH:9]=1.S(=O)(=O)(O)[OH:18]>CCOCC>[CH3:16][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:18])[CH:2]([CH3:4])[CH3:3])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
4.8 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 32 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over a 15-minute period at about 30°
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (MgSO4)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting liquid product was cooled
CUSTOM
Type
CUSTOM
Details
was decanted
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel, methylene chloride)

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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